molecular formula C10H13FNO3S- B11820225 (1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate

(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate

Cat. No.: B11820225
M. Wt: 246.28 g/mol
InChI Key: XUWZMHVPMZXIRU-GEHKUQKJSA-M
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Description

(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by the presence of a fluorine atom on a cyclopropane ring, which imparts unique chemical properties. The 4-methylbenzenesulfonate group enhances its solubility and stability, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluorocyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-fluoronitrobenzene with (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .

Industrial Production Methods

Industrial production of (1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate may involve large-scale cyclopropanation reactions using diazo compounds, ylides, or carbene intermediates. These methods ensure high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluorocyclopropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various substituted cyclopropanes, amines, and fluorinated derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. The compound may alter metabolic pathways or inhibit specific enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate stands out due to its unique combination of a fluorinated cyclopropane ring and a sulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13FNO3S-

Molecular Weight

246.28 g/mol

IUPAC Name

(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/p-1/t;2-,3-/m.1/s1

InChI Key

XUWZMHVPMZXIRU-GEHKUQKJSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1[C@H]([C@@H]1F)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C(C1F)N

Origin of Product

United States

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